1-Piperidinepentanol
Overview
Description
1-Piperidinepentanol is a chemical compound with the molecular formula C10H21NO .
Synthesis Analysis
While specific synthesis methods for 1-Piperidinepentanol were not found, piperidine derivatives in general have been synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
1-Piperidinepentanol is a liquid at 20°C . It has a molecular weight of 171.28 . The boiling point is 140°C .
Scientific Research Applications
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in various scientific fields . Here are some general applications of piperidine derivatives:
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Pharmaceutical Industry : Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They are used in the synthesis of various drugs, including anticancer agents, drugs for Alzheimer’s disease therapy, antibiotics, analgesics, antipsychotics, and antioxidants .
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Organic Chemistry : Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They are used as building blocks in the synthesis of different organic compounds.
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Drug Design : Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are used in receptor-based and pharmacophore-based drug design.
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Biological Research : Piperidine derivatives have been found to exhibit various biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant effects .
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Medicinal Chemistry : Piperidine is a vital fundament in the production of drugs . This nitrogen-bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic agents .
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Synthesis of Biologically Active Compounds : Piperidine derivatives are used in the synthesis of biologically active compounds . They play a significant role in the development of fast and cost-effective methods for the synthesis of substituted piperidines .
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Anticancer Applications : Piperidine and its derivatives, such as piperine, have shown potential in anticancer therapy. They have been observed to have therapeutic potential against various types of cancers including breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia . They regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/A κt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB etc . They can also perform several other anticancer biological processes, such as ROS release, activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulating Bcl-2 protein, resulting in high Bax:Bcl-2 ratio .
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Synthesis of Spirooxindolopyrrolidine-Embedded Piperidinone : Arumugam et al. synthesized spirooxindolopyrrolidine-embedded piperidinone 1 with potential anticancer activity through three-component 1,3-dipolar cycloaddition and subsequent enamine reaction . The resulting product showed slightly better cytotoxicity and apoptosis induction in the FaDu hypopharyngeal tumor cells model than the reference drug .
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Antiviral Applications : Piperidine derivatives have also been studied for their antiviral properties .
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Anticancer Applications : Piperidine and its derivatives, such as piperine, have shown potential in anticancer therapy. They have been observed to have therapeutic potential against various types of cancers including breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia . They regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/A κt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB etc . They can also perform several other anticancer biological processes, such as ROS release, activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulating Bcl-2 protein, resulting in high Bax:Bcl-2 ratio .
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Synthesis of Spirooxindolopyrrolidine-Embedded Piperidinone : Arumugam et al. synthesized spirooxindolopyrrolidine-embedded piperidinone 1 with potential anticancer activity through three-component 1,3-dipolar cycloaddition and subsequent enamine reaction . The resulting product showed slightly better cytotoxicity and apoptosis induction in the FaDu hypopharyngeal tumor cells model than the reference drug .
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Antiviral Applications : Piperidine derivatives have also been studied for their antiviral properties .
Safety And Hazards
properties
IUPAC Name |
5-piperidin-1-ylpentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c12-10-6-2-5-9-11-7-3-1-4-8-11/h12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPOCRCIIKQXSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340679 | |
Record name | 1-Piperidinepentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidinepentanol | |
CAS RN |
2937-83-9 | |
Record name | 1-Piperidinepentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Piperidinepentanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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